7-Bromoquinolin-3-amine is an organic compound with the molecular formula and a molecular weight of approximately 223.07 g/mol. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound is characterized by the presence of a bromine atom at the seventh position and an amine group at the third position of the quinoline ring structure.
7-Bromoquinolin-3-amine is synthesized from various quinoline precursors through bromination and amination processes. It is classified as a heterocyclic aromatic amine, which makes it significant in both synthetic organic chemistry and pharmaceutical research. The compound has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.
The synthesis of 7-Bromoquinolin-3-amine can be achieved through several methods, with bromination being a key step. Common synthetic routes include:
The molecular structure of 7-Bromoquinolin-3-amine consists of a bicyclic system featuring a quinoline ring with specific substituents:
The compound's structural characteristics contribute to its reactivity and biological activity, making it a versatile intermediate in organic synthesis.
7-Bromoquinolin-3-amine participates in various chemical reactions:
These reactions allow for the synthesis of various functionalized derivatives, expanding the utility of this compound in chemical research.
The mechanism of action for 7-Bromoquinolin-3-amine involves its interaction with specific biological targets:
These interactions highlight the compound's potential as a bioactive agent in therapeutic applications.
7-Bromoquinolin-3-amine exhibits several notable physical and chemical properties:
These properties are essential for its handling in laboratory settings and its application in synthetic processes.
7-Bromoquinolin-3-amine has diverse applications across various fields:
7-Bromoquinolin-3-amine (CAS No. 52987757; molecular formula C₉H₇BrN₂) is a halogenated nitrogen heterocycle featuring a quinoline core substituted by a bromine atom at the C7 position and an amino group at C3 [1] [5]. Systematic naming follows Hantzsch-Widman rules: the parent quinoline (IUPAC: 1-azanaphthalene) is numbered with nitrogen as position 1, making the compound 7-bromoquinolin-3-amine [3] [4]. Key structural attributes include:
Table 1: Molecular Properties of 7-Bromoquinolin-3-amine
Property | Value |
---|---|
Molecular Formula | C₉H₇BrN₂ |
Molecular Weight | 223.07 g/mol |
CAS Registry Number | 52987757* |
IUPAC Name | 7-Bromoquinolin-3-amine |
Hydrogen Bond Acceptors | 2 (N atoms) |
Hydrogen Bond Donors | 1 (NH₂ group) |
Calculated LogP | 3.16 |
Note: Discrepancy exists with CAS 1266322-58-0 in some suppliers' lists [5]; PubChem CID 52987757 is authoritative [1].
Brominated quinolines emerged in the early 20th century as key intermediates for synthesizing antimalarial agents like chloroquine. Initial routes relied on electrophilic bromination of quinoline, which suffered from poor regioselectivity due to:
The development of directed ortho-metallation (DoM) in the 1980s enabled regiocontrolled C7 functionalization. For example, installing a C2-directed metalation group (DMG) like oxazoline allowed lithium-halogen exchange at C7, later displaced by bromine [2]. This paved the way for modern transition-metal-catalyzed strategies, positioning 7-bromoquinolin-3-amine as a versatile building block for drug discovery.
Regioselectivity is paramount in quinoline chemistry due to position-dependent bioactivity profiles. 7-Bromoquinolin-3-amine exemplifies this through:
Table 2: Regioselective Functionalization Strategies for Quinoline Positions
Position | Functionalization Method | Key Catalysts/Ligands | Role of 7-Br |
---|---|---|---|
C2 | Pd-Catalyzed Arylation of N-Oxide | Pd(OAc)₂, Ag₂CO₃ | Unaffected; N-oxide directs C2 |
C3 | SNAr or Directed C─H Amination | Cu/Cr catalysts | Stabilizes σ-complex intermediate |
C4 | DG-Assisted C─H Activation | Ru/Co, uses C3-NH₂ as DG | Enhances DG coordination |
C5/C8 | Dearomative Hydroboration | Phosphine·BH₃ (L1/L10), UV light | Increases C5 electrophilicity |
Data synthesized from [2] [6] [7].
Recent advances include ligand-controlled dearomative hydroboration:
These methods underscore how 7-bromoquinolin-3-amine’s substituents synergize with modern catalysis to access novel chemical space for medicinal chemistry.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0